Pradofloxacin

Description

Properties

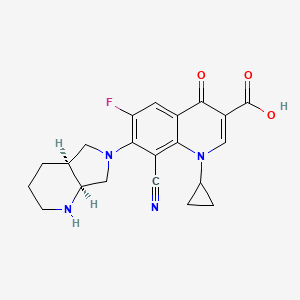

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLXHGFNOWILIY-APPDUMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173229 | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-12-8 | |

| Record name | Pradofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195532-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pradofloxacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pradofloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradofloxacin, a third-generation veterinary fluoroquinolone, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy. By primarily targeting bacterial topoisomerase IV and secondarily inhibiting DNA gyrase, this compound disrupts essential DNA replication and segregation processes, leading to rapid cell death. This document details the dual-targeting nature of this compound, presents quantitative data on its activity, and provides comprehensive protocols for key experimental assays used to elucidate its mechanism of action.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with robust efficacy against clinically relevant pathogens. This compound, an 8-cyano-fluoroquinolone, has demonstrated enhanced activity against Gram-positive bacteria compared to earlier-generation fluoroquinolones.[1] Its unique chemical structure contributes to a dual-targeting mechanism that is crucial for its potent bactericidal effect and may lower the potential for resistance development. Understanding the precise molecular interactions and cellular consequences of this compound exposure is paramount for its effective clinical use and for the development of future antimicrobials.

The Dual-Targeting Mechanism of Action

This compound's bactericidal action is a result of its interaction with two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-positive bacteria, the primary target for this compound is topoisomerase IV , with DNA gyrase serving as a secondary target.[1]

Topoisomerase IV is a heterotetrameric enzyme (ParC2ParE2) responsible for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, leading to a lethal disruption of cell division.

DNA gyrase, another heterotetrameric enzyme (GyrA2GyrB2), introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. While it is the secondary target in Gram-positive organisms, this compound's ability to also inhibit DNA gyrase contributes to its overall antibacterial potency.

The binding of this compound to these enzymes stabilizes the enzyme-DNA cleavage complex, in which the DNA is cleaved but not resealed. This accumulation of double-stranded DNA breaks triggers a cascade of cellular events, ultimately resulting in rapid, concentration-dependent bacterial cell death.[1][2]

Quantitative Assessment of this compound's Activity

The potency of this compound against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentrations (IC50) against its target enzymes.

Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This compound generally exhibits low MIC values against a variety of Gram-positive pathogens.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | 200 | - | 0.06 | - | [3] |

| Staphylococcus aureus | - | - | - | - | [2] |

| Streptococcus suis | 254 | 0.06 | 0.25 | 0.015–8 | [4] |

| Streptococcus suis (systemic isolates) | 30 | 0.06 | 0.12 | 0.015–0.12 | [4] |

| Streptococcus spp. | - | - | - | 0.016–0.25 | [5] |

Enzyme Inhibition (IC50) Data

| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |

| Ciprofloxacin | 64.2 | 3.13 | [6] |

| Moxifloxacin | 12.8 | 6.25 | [6] |

| Levofloxacin | 126 | 6.25 | [6] |

| Gatifloxacin | 12.8 | 6.25 | [6] |

| Norfloxacin | 126 | 3.13 | [6] |

| Ofloxacin | 126 | 6.25 | [6] |

| Sparfloxacin | 3.13 | 25.0 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture of the test Gram-positive organism

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL) using a spectrophotometer at 625 nm.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter wells.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

-

Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as detected by the naked eye or a microplate reader.

-

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified Gram-positive topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl)

-

This compound

-

Stop solution (e.g., SDS/EDTA)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding purified topoisomerase IV to each tube.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. Decatenated DNA will migrate into the gel, while the kDNA network will remain in the well.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the intensity of the decatenated DNA bands.

-

The IC50 is the concentration of this compound that reduces the decatenation activity by 50% compared to the no-drug control.

-

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses the inhibitory effect of this compound on the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified Gram-positive DNA gyrase enzyme

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

-

This compound

-

Stop solution (e.g., SDS/EDTA)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

Combine the assay buffer, ATP, and relaxed plasmid DNA in microcentrifuge tubes.

-

Add a range of this compound concentrations to the tubes. Include a no-drug control.

-

-

Enzyme Addition and Incubation:

-

Start the reaction by adding purified DNA gyrase.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction with the stop solution.

-

-

Gel Electrophoresis:

-

Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.

-

-

Visualization and Analysis:

-

Stain the gel and visualize the DNA bands.

-

Quantify the amount of supercoiled DNA.

-

The IC50 is the concentration of this compound that inhibits the supercoiling activity by 50%.

-

Conclusion

This compound's potent bactericidal activity against Gram-positive bacteria is firmly rooted in its dual-targeting mechanism of action against topoisomerase IV and DNA gyrase. This comprehensive guide has detailed the molecular basis of this interaction, provided key quantitative data on its efficacy, and outlined the experimental protocols necessary for its characterization. This information serves as a valuable resource for researchers and professionals in the field of antimicrobial drug development, facilitating a deeper understanding of this important veterinary therapeutic agent.

References

- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 2. Bactericidal properties of this compound against veterinary pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Pradofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of pradofloxacin, a third-generation fluoroquinolone antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their condensation to form the final active pharmaceutical ingredient.

Synthesis of Key Intermediates

The primary precursors for the synthesis of this compound are 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.

1.1.1. Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

A common synthetic route to this quinolone core involves the cyclization of an appropriately substituted acrylate derivative.

Experimental Protocol:

-

Step 1: Acrylate Formation: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate is prepared through the reaction of an appropriate benzoylacetate with a cyclopropylamine derivative.

-

Step 2: Cyclization: To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), 80% sodium hydride (3.44 g) is added in portions with ice cooling and stirring. The mixture is then stirred at room temperature for 30 minutes and refluxed for 2 hours. The dioxane is subsequently removed under vacuum.[1]

-

Step 3: Hydrolysis: The residue (40.3 g) is suspended in water (150 ml), and potassium hydroxide (6.65 g) is added. The mixture is refluxed for 1.5 hours.[1]

-

Step 4: Precipitation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g) with a melting point of 234-237°C.[1] A related, though not identical, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has also been synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[2][3]

1.1.2. Synthesis of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of this chiral diamine can be achieved through various methods, often involving intramolecular cyclization and resolution steps.

Experimental Protocol:

-

Step 1: Initial Reaction: Benzylamine (174 mL, 1.6 mol) is reacted with methyl acrylate (1.6 mol) at 9-12°C. The reaction is allowed to proceed for 4 hours, followed by reduced pressure distillation to obtain the addition product.[4]

-

Step 2: Alkylation and Cyclization: The addition product (77g, 0.4 mol) is reacted with potassium iodide (1.0g, 0.006 mol), methyl chloroacetate (65g, 0.6 mol), and potassium carbonate (60.7 g, 0.44 mol) with stirring for 24 hours. After filtration, the product is isolated by reduced pressure distillation. This is followed by a cyclization reaction using sodium methoxide in toluene at 60-80°C.[4]

-

Step 3: Resolution and Deprotection: The racemic mixture can be resolved using chiral acids like tartaric acid.[5][6][7] The resolved enantiomer is then subjected to debenzylation, for example, through catalytic hydrogenation, to yield the final (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[7][8] A detailed racemization process for the undesired enantiomer has also been described to improve the overall yield.[6]

Final Synthesis of this compound

The final step in the synthesis of this compound is a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: 100 g of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 48 g of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[9][10]

-

Solvent and Base: The reaction is carried out in a solvent mixture of ethanol and N-methylpyrrolidone (80/20 w/w) in the presence of an excess of diisopropylethylamine.[9][10]

-

Reaction Conditions: The reaction mixture is heated to a temperature above 70°C.[9][10]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, leading to the precipitation of this compound. The product is then collected. This process has been reported to yield 90% of the theoretical amount.[9][10]

Structural Characterization of this compound

A thorough structural characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁FN₄O₃ | [11] |

| Molecular Weight | 396.42 g/mol | [11] |

| Appearance | Brownish-yellow crystalline compound | |

| Melting Point | 242-245 °C | [12] |

| pKa | 5.5 and 8.8 (at 21°C) | |

| Solubility in Water | 33.5 g/L (at 21°C) |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol (¹H NMR):

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Solvent: D₂O containing 5% (v/v) of trifluoroacetic acid-d₁.

-

Internal Standard: Acetone set at δ = 2.16 ppm.[13]

-

Data Acquisition: Standard one-dimensional proton NMR experiments are performed.

¹H NMR Data (Aromatic Region of this compound):

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J H, F, Hz) | Reference |

| H-2 | 8.92 | [13] | |

| H-5 | 7.87 | 14.5 | [13] |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[14]

Key FT-IR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2205 | Conjugated Nitrile (C≡N) stretch | [13] |

| ~1700-1730 | Carboxylic acid Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |

| ~1620-1630 | Ketone Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |

| ~1200-1300 | C-F stretch | Inferred from general fluoroquinolone spectra |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol (Electrospray Ionization - Tandem Mass Spectrometry, ESI-MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[15]

-

Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer.[15][16]

-

Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions.[15]

-

Data Analysis: The fragmentation patterns are analyzed to confirm the structure. For fluoroquinolones, common fragmentation pathways involve the loss of water, carbon monoxide, and cleavage of the piperazine or similar side chains.[17]

Expected Fragmentation Pattern for this compound:

The fragmentation of this compound is expected to involve the loss of small molecules from the quinolone core and cleavage of the diazabicyclononane side chain.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical for its formulation and stability. This compound is known to exist in multiple polymorphic forms.[18][19]

2.3.1. Powder X-Ray Diffraction (PXRD)

PXRD is a key technique for identifying the crystalline form of this compound.

Experimental Protocol:

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation.

-

Scan Range: Typically from a Bragg angle (2θ) of 10° to 70°.[20][21]

-

Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

PXRD Data for this compound Polymorphs:

Different polymorphic forms (Form A, Form B, Form C, a DMSO solvate, and a hydrate) of this compound have been identified, each with a unique PXRD pattern.[18][19] A detailed analysis of these patterns is crucial for controlling the solid form of the drug substance.

2.3.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of this compound.

Experimental Protocol (DSC):

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.

-

Heating Rate: A constant heating rate, for example, 10°C/min, is applied.

Experimental Protocol (TGA):

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample is placed in a tared pan.

-

Heating Rate and Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

The thermal stability of different polymorphic forms of this compound has been investigated using DSC and TGA, revealing distinct thermal profiles for each form.[18][19]

2.3.3. Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. The single-crystal data for several forms of this compound have been solved.[18][19]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its potent activity and a reduced potential for the development of bacterial resistance.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Structural Characterization

Caption: Workflow for the structural characterization of synthesized this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane - Eureka | Patsnap [eureka.patsnap.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium : Oriental Journal of Chemistry [orientjchem.org]

- 7. CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CA2666932A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 10. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 11. CN107987074A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 12. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistryjournal.in [chemistryjournal.in]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polymorphism of this compound: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 21. X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradofloxacin discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of Pradofloxacin

Introduction

This compound is a third-generation fluoroquinolone antibiotic exclusively developed for veterinary use.[1][2] It is distinguished by its broad spectrum of activity, encompassing Gram-positive, Gram-negative, anaerobic, and some atypical bacteria.[3][4] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive and anaerobic organisms compared to earlier generation fluoroquinolones.[1][5] A key feature of this compound is its dual-targeting mechanism of action, which is suggested to lower the propensity for the selection of resistant bacterial subpopulations.[6] This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound.

Discovery and Development Timeline

The development of this compound has spanned several years, from its initial discovery to its approval for veterinary use in various regions. Key milestones in this timeline are summarized below.

| Date | Milestone | Reference |

| 1994 | Initial discovery by chemists at Bayer. | [7] |

| 1998 | This compound is patented. | [7] |

| Dec 2000 | The name "this compound" is issued by the World Health Organization. | [7] |

| 2004 | A marketing authorization application is submitted to the European Medicines Agency (EMA). | [7] |

| 2006 | The initial EMA application is refused, prompting further studies. | [7] |

| Feb 2011 | The EMA's Committee for Medicinal Products for Veterinary Use (CVMP) recommends granting marketing authorization. | [7] |

| Apr 2011 | The European Commission grants marketing authorization for use in dogs and cats. | [7][8][9] |

| 2013 | Approved in the USA for the treatment of bacterial skin infections in cats. | [5] |

| Apr 2024 | Recently approved for use in food animals. | [3][6] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][10] This dual-targeting mechanism is a significant advantage, particularly in Gram-positive bacteria where topoisomerase IV is the primary target.[11] The inhibition of these enzymes leads to the cessation of DNA replication and transcription, resulting in rapid, concentration-dependent bacterial cell death.[7][10] The S,S-pyrrolidino-piperidine moiety at the C-7 position and the cyano group at the C-8 position of its structure contribute to its increased potency and extended spectrum of activity.[1]

Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated high in vitro activity against a broad range of veterinary pathogens. Its potency is often higher than that of first and second-generation fluoroquinolones.[4]

Table 1: In Vitro Activity (MIC90 in µg/mL) of this compound Against Key Veterinary Pathogens

| Organism | Host | MIC90 (µg/mL) | Reference |

| Staphylococcus pseudintermedius | Dog/Cat | ≤0.25 | [12] |

| Escherichia coli | Dog/Cat | ≤0.25 | [12] |

| Pasteurella multocida | Dog/Cat | ≤0.016 | [12] |

| β-haemolytic streptococci | Dog/Cat | ≤0.25 | [12] |

| Bordetella bronchiseptica | Dog/Cat | ≤0.25 | [12] |

| Mannheimia haemolytica | Bovine | ≤0.016 | [13] |

| Pasteurella multocida | Bovine | ≤0.016 | [13] |

| Anaerobic Bacteria (various) | Dog/Cat | 0.25 - 1 | [1][2] |

| Bartonella henselae | Cat/Human | 0.004 - 0.125 (MIC range) | [14] |

Table 2: Mutant Prevention Concentrations (MPC in µg/mL) of this compound

| Organism | MPC (µg/mL) | Reference |

| Escherichia coli ATCC 8739 | 0.225 | [15] |

| Staphylococcus aureus ATCC 6538 | 0.55 | [15] |

| Mannheimia haemolytica (MPC90) | 0.063 | [13][16] |

| Pasteurella multocida (MPC90) | 0.031 | [13][16] |

Experimental Protocol: MIC and MPC Determination

Objective: To determine the minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC) of this compound against target bacterial isolates.

Methodology (Agar Dilution):

-

Media Preparation: Mueller-Hinton agar (or other appropriate media for fastidious organisms) is prepared. For anaerobic bacteria, Wilkins-Chalgren agar is often used.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of concentrations.

-

Plate Preparation: A defined volume of each this compound dilution is incorporated into molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for a specified duration (typically 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MPC Determination: For MPC, a high-density inoculum (≥10^10 CFU/mL) is plated on agar containing various concentrations of the antibiotic. The plates are incubated for an extended period (e.g., 48-72 hours). The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies.

Pharmacokinetics

Pharmacokinetic studies in dogs and cats have shown that this compound is rapidly absorbed after oral administration, with good bioavailability.[4][10]

Table 3: Pharmacokinetic Parameters of this compound in Dogs and Cats

| Parameter | Dog | Cat | Reference |

| Dose (mg/kg) | 3 (IV) | 3 (IV) | [10] |

| Elimination Half-life (h) | 6.60 | 10 | [10] |

| Volume of Distribution (L/kg) | 2.22 | 4.5 | [10] |

| Total Body Clearance (L/h·kg) | 0.24 | 0.28 | [10] |

| Dose (mg/kg) | 3 (Oral Tablet) | 5 (Oral Suspension) | [10] |

| Cmax (µg/mL) | 1.2 | 0.9-3.2 | [10] |

| Tmax (h) | 2.1 | 0.5-1.0 | [10] |

| Bioavailability (%) | 105 | ~70 | [10] |

| Plasma Protein Binding (%) | 35.8 - 36.6 | 28.8 - 31.4 | [10] |

Experimental Protocol: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in the target animal species.

Methodology:

-

Animal Subjects: A cohort of healthy, adult animals (e.g., dogs or cats) is used.

-

Drug Administration: this compound is administered at a specified dose, either intravenously (to determine absolute bioavailability) or via the intended clinical route (e.g., oral tablet or suspension).

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Plasma or serum is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: The concentration of this compound in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).

Clinical Development

Clinical trials have demonstrated the efficacy and safety of this compound for various bacterial infections in dogs and cats. These studies have often shown non-inferiority or superiority compared to other authorized antimicrobial drugs.[4]

Key Indications from Clinical Trials:

-

Cats:

-

Dogs:

In a study on cats with bacterial lower urinary tract infections, all cats treated with this compound had a negative post-treatment urine culture, demonstrating its high efficacy.[17]

General workflow for fluoroquinolone efficacy evaluation.

Conclusion

This compound represents a significant advancement in veterinary antimicrobial therapy. Its discovery and development timeline highlights a rigorous process of evaluation, leading to a product with a favorable pharmacokinetic and pharmacodynamic profile. The dual-targeting mechanism of action, broad spectrum of activity, and demonstrated clinical efficacy make it a valuable tool for veterinarians in managing bacterial infections in companion and food-producing animals. The data presented in this guide underscore the scientific basis for its use and provide a technical foundation for researchers and drug development professionals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comparative activity of this compound against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C21H21FN4O3 | CID 9802884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 11. vettimes.com [vettimes.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. Clinical efficacy and palatability of this compound 2.5% oral suspension for the treatment of bacterial lower urinary tract infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 8-Cyano-Fluoroquinolones: A Technical Guide to their Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. Among the promising avenues of research, the 8-cyano-fluoroquinolones have emerged as a compelling subclass, demonstrating unique pharmacological properties that set them apart from their predecessors. This technical guide provides an in-depth analysis of the core pharmacological characteristics of 8-cyano-fluoroquinolones, with a particular focus on finafloxacin, a well-characterized member of this class. We will delve into their antibacterial activity, mechanism of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.

Antibacterial Spectrum of 8-Cyano-Fluoroquinolones

The defining feature of 8-cyano-fluoroquinolones is their enhanced activity in acidic environments, a condition often encountered at sites of infection and inflammation. This property is in stark contrast to other fluoroquinolones, which tend to lose efficacy at lower pH.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin against various bacterial isolates at different pH values.[1][2][3][4]

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5.8-6.0 |

| Escherichia coli | ATCC 25922 | Susceptible | 0.03 - 0.06 | 0.008 - 0.06 |

| Escherichia coli | Clinical Isolate (ESBL) | Resistant | - | 64 |

| Staphylococcus aureus | ATCC 29213 | Susceptible (MSSA) | 0.03 - 0.25 | 0.008 - 0.06 |

| Staphylococcus aureus | Clinical Isolate | Ciprofloxacin-Resistant (MRSA) | 0.125 - 32 | - |

| Pseudomonas aeruginosa | ATCC 27853 | Susceptible | 0.25 | 0.06 |

| Streptococcus pneumoniae | ATCC 49619 | Susceptible | 0.12 | 0.03 |

| Burkholderia pseudomallei | - | - | 2 | 1 |

| Burkholderia mallei | - | - | 0.5 | 0.5 |

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Like other fluoroquinolones, 8-cyano-fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and subsequent cell death.

Table 2: Inhibitory Activity of Finafloxacin against Bacterial and Human Type II Topoisomerases.[5]

| Enzyme | Parameter | Finafloxacin | Ciprofloxacin | Moxifloxacin |

| E. coli DNA Gyrase | CL₅₀ (ng/mL) | 25 | 120 | 70 |

| CDL (ng/mL) | 1 | 1 | 1 | |

| E. coli Topoisomerase IV | CL₅₀ (ng/mL) | 8 | 200 | 200 |

| CDL (ng/mL) | 1 | 10 | 1 | |

| Human Topoisomerase IIα | CDL (ng/mL) | 250 | 100 - 250 | 500 |

CL₅₀: Concentration that induces 50% maximum cleavage. CDL: Cleavage detection limit, the lowest concentration yielding detectable cleavage product.

Caption: Mechanism of action of 8-cyano-fluoroquinolones.

Pharmacokinetic Profile

The pharmacokinetic properties of 8-cyano-fluoroquinolones have been primarily characterized through studies on finafloxacin. These studies reveal good oral absorption and a half-life that supports once-daily dosing.

Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Oral Administration).[6][7]

| Dose | Cmax (mg/L) | Tmax (h) | AUC₀₋₂₄ (mg·h/L) | t₁/₂ (h) |

| 200 mg (single) | 1.83 | 0.75 | 5.38 | 9.9 |

| 400 mg (single) | 4.09 | 0.75 | 12.3 | 10.3 |

| 800 mg (single) | 11.1 | 1.0 | 29.2 | 10.0 |

| 600 mg (multiple, day 7) | 5.03 | 1.0 | 19.8 | 10.6 |

| 800 mg (multiple, day 7) | 7.37 | 1.5 | 28.1 | 11.2 |

Table 4: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Intravenous Administration).[8][9]

| Dose (single) | Cmax (µg/mL) | AUCinf (µg·h/mL) | t₁/₂ (h) | Vss (L) | CL (L/h) |

| 200 mg | 2.56 | 6.73 | 10.6 | 127 | 29.7 |

| 400 mg | 5.23 | 13.9 | 11.4 | 114 | 28.8 |

| 800 mg | 12.8 | 34.1 | 14.1 | 90.3 | 23.5 |

| 1000 mg | 20.2 | 45.9 | 17.1 | 93.3 | 21.8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (based on CLSI guidelines): [2][3][4][5][6][7]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 8-cyano-fluoroquinolone in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assays

DNA Gyrase Supercoiling Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the 8-cyano-fluoroquinolone to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding a purified bacterial DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Topoisomerase IV Decatenation Assay:

-

Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.

-

Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and buffer.

-

Inhibitor and Enzyme: Add the 8-cyano-fluoroquinolone at various concentrations, followed by the addition of purified bacterial topoisomerase IV.

-

Incubation and Termination: Incubate the reaction at 37°C and then terminate it.

-

Analysis: Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis. Inhibition is quantified by the reduction in the amount of decatenated DNA.

Caption: Experimental workflows for enzyme inhibition assays.

Safety and Tolerability

Clinical studies with finafloxacin have indicated a favorable safety profile. Adverse reactions typically associated with fluoroquinolones, such as phototoxicity, neurotoxicity, and cardiovascular effects (e.g., QTc prolongation), have not been prominently observed with this 8-cyano derivative.[8]

Conclusion

8-Cyano-fluoroquinolones, exemplified by finafloxacin, represent a significant advancement in the quest for novel antibacterial agents. Their unique pH-dependent activity, potent dual-targeting mechanism, and favorable pharmacokinetic and safety profiles underscore their potential for treating a range of bacterial infections, particularly those occurring in acidic environments. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this promising class of antibiotics. As research continues, the full therapeutic potential of 8-cyano-fluoroquinolones will be further elucidated, potentially providing new tools to combat the growing threat of antimicrobial resistance.

References

- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Human Pharmacokinetics and Safety Profile of Finafloxacin, a New Fluoroquinolone Antibiotic, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Pradofloxacin's Potent Offensive Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradofloxacin, a third-generation fluoroquinolone, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a valuable agent in combating infections caused by these microorganisms.[1][2][3] This technical guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity against anaerobic pathogens. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this antimicrobial compound.

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is a key differentiator from earlier generation fluoroquinolones and is believed to contribute to its enhanced activity and a lower propensity for the development of bacterial resistance.

In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating interlinked daughter chromosomes following replication, allowing for proper cell division. By inhibiting both enzymes, this compound effectively halts DNA synthesis and repair, leading to bacterial cell death.

Figure 1: Mechanism of action of this compound against anaerobic bacteria.

Quantitative Activity of this compound Against Anaerobic Bacteria

The in vitro potency of this compound has been extensively evaluated against a variety of anaerobic bacterial isolates from clinical cases in dogs and cats. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of this compound's efficacy against other fluoroquinolones. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Data of this compound and Other Fluoroquinolones Against 141 Anaerobic Bacterial Isolates from Dogs and Cats

| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | ≤0.016 - 2 | 0.25 | 0.5 |

| Marbofloxacin | 0.062 - 64 | 1 | 4 |

| Enrofloxacin | 0.125 - 64 | 2 | 8 |

| Difloxacin | 0.062 - 32 | 2 | 8 |

| Ibafloxacin | 0.125 - 64 | 4 | 16 |

Data sourced from Silley et al. (2007).[1][3]

Table 2: this compound MIC Data for Specific Genera of Anaerobic Bacteria

| Bacterial Genus (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides (28) | 0.062 - 1 | 0.25 | 1 |

| Clostridium (32) | 0.062 - 2 | 0.25 | 0.5 |

| Fusobacterium (22) | 0.031 - 2 | 0.5 | 1 |

| Porphyromonas (6) | 0.062 - 0.5 | 0.062 | Not Calculated |

| Prevotella (20) | ≤0.016 - 1 | 0.25 | 1 |

| Propionibacterium (5) | 0.125 - 1 | 0.25 | Not Calculated |

Data sourced from Silley et al. (2007).[1][3]

The data clearly indicates that this compound exhibits lower MIC₅₀ and MIC₉₀ values compared to other veterinary fluoroquinolones, signifying its superior in vitro activity against the tested anaerobic isolates.[1][3]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of this compound's activity against anaerobic bacteria is performed following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A5 document, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."[1][6][7] The gold standard method is the agar dilution technique.

CLSI M11-A5 Agar Dilution Method Protocol

This protocol provides a step-by-step guide for determining the MIC of antimicrobial agents against anaerobic bacteria.

-

Preparation of Media:

-

Brucella blood agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%) is the recommended medium.

-

The agar is prepared and autoclaved according to the manufacturer's instructions.

-

-

Preparation of Antimicrobial Stock Solutions:

-

Antimicrobial agents, including this compound, are obtained as powders with known potency.

-

Stock solutions are prepared at a high concentration (typically 1,000 or 2,000 µg/mL) in a suitable solvent as specified by the manufacturer.

-

-

Preparation of Agar Plates with Antimicrobial Agents:

-

A series of twofold dilutions of the antimicrobial stock solution are prepared.

-

Each dilution is added to molten and cooled (48-50°C) Brucella blood agar to achieve the final desired concentrations.

-

The agar is mixed gently and poured into sterile petri dishes.

-

A growth control plate containing no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Thioglycollate broth) or on supplemented Brucella blood agar plates in an anaerobic environment.

-

For broth cultures, the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

For plate cultures, colonies are suspended in a suitable broth to match the 0.5 McFarland standard.

-

-

Inoculation of Plates:

-

The standardized bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator (e.g., Steers replicator), which delivers a final inoculum of approximately 10⁵ CFU per spot.

-

-

Incubation:

-

The inoculated plates are incubated in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, the plates are examined for bacterial growth.

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

-

Quality control strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741) are included in each run to ensure the accuracy of the results.

-

Figure 2: Workflow for CLSI M11-A5 Agar Dilution Susceptibility Testing.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically relevant anaerobic bacteria.[1][2][3] Its dual-targeting mechanism of action provides a significant advantage over older fluoroquinolones. The standardized methodologies for antimicrobial susceptibility testing, as outlined by CLSI, are crucial for the accurate evaluation of its efficacy and for guiding appropriate clinical use. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for the scientific and drug development communities engaged in the ongoing efforts to combat anaerobic bacterial infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. Comparative activity of this compound against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 7. webstore.ansi.org [webstore.ansi.org]

The Pharmacokinetics of Pradofloxacin in Felines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of pradofloxacin, a third-generation fluoroquinolone antibiotic, in domestic cats (Felis catus). This compound is notable for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5][6] This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in felines to support further research and development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in cats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Felines Following Intravenous (IV) Administration

| Dose (mg/kg) | Total Body Clearance (L/h/kg) | Renal Clearance (L/h/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (t½) (h) | Reference |

| 3 | 0.28 | 0.06 | 4.5 | 10 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Felines Following Oral Administration

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Elimination Half-Life (t½) (h) | Feeding Condition | Reference |

| Tablet | 3 | 1.19 | 0.5 - 1.0 | 4.96 | 70 | - | - | [1] |

| Tablet (5th dose) | 3 | 1.33 | - | 5.71 | - | - | - | [1] |

| Oral Suspension | 2.5 | 0.9 | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |

| Oral Suspension | 5.0 | - | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |

| Oral Suspension | 10.0 | 3.2 | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |

| Oral Suspension | 5 | 2.116 (± 0.549) | 0.8 | 9.111 (± 1.939) | - | 7.3 (± 1.7) | Fasted | [7][8] |

| Oral Suspension | 5 | 0.999 (± 0.400) | 1.4 | 6.745 (± 1.524) | - | 6.4 (± 1.2) | Fed | [7][8] |

| Oral Suspension | 5 | 1.1 (± 0.5) | 1.8 (± 1.3) | - | - | - | - | [9] |

| Oral Suspension | 7.5 | - | < 1.0 | - | - | - | Fasted | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Food significantly impacts the oral absorption of the suspension formulation, reducing the mean peak serum concentration (Cmax) by 53% and the mean exposure (AUC) by 26%.[7][8] this compound exhibits dose-proportional increases in plasma concentrations when administered as an oral suspension to fasted cats in doses ranging from 2.5 to 10 mg/kg.[7] Due to its relatively short elimination half-life, minimal accumulation is observed with multiple daily administrations.[7][8] Plasma protein binding is moderate, with approximately 30% of the drug bound to plasma proteins.[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the typical methodologies employed in the cited studies.

Animal Models and Housing

Studies are typically conducted in healthy adult domestic cats of mixed breeds. Animals are housed individually or in small groups in environmentally controlled conditions with access to food and water, except when fasting is required for the study protocol. All experimental procedures are subject to approval by an institutional animal care and use committee.

Drug Administration and Sample Collection

-

Intravenous Administration: this compound is administered as a single bolus injection into a cephalic or saphenous vein.

-

Oral Administration: For oral dosing, this compound is administered as either a tablet or an oral suspension. For studies investigating the effect of food, animals are either fasted overnight or provided with a meal at a specified time before or after drug administration.

-

Blood Sampling: Blood samples are collected via venipuncture from a peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation and stored frozen until analysis.

-

Other Matrices: In some studies, other biological fluids such as saliva and tear fluid are collected to assess drug distribution.[9]

Analytical Methodology

The quantification of this compound in biological matrices is most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A turbulent flow chromatography system may be used for online sample clean-up.[1][9]

A generalized workflow for sample analysis includes:

-

Sample Preparation: Plasma, saliva, or tear fluid samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). An internal standard (e.g., sarafloxacin) is added to correct for extraction variability.[1]

-

Chromatographic Separation: The supernatant is injected onto an HPLC system. Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin is commonly employed for these calculations.

Visualizations

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes.

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Feline Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in cats.

Caption: A typical workflow for a feline pharmacokinetic study.

References

- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 2. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. vettimes.com [vettimes.com]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. drugs.com [drugs.com]

- 9. Pharmacokinetics of this compound and doxycycline in serum, saliva, and tear fluid of cats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pradofloxacin's Effect on Mycoplasma Species

This document provides a comprehensive technical overview of the veterinary fluoroquinolone antibiotic, this compound, and its activity against various Mycoplasma species. It consolidates in vitro and in vivo data, details experimental methodologies, and illustrates key mechanisms and workflows.

Introduction to this compound

This compound is a third-generation, enhanced-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] Marketed under brand names like Veraflox® and Pradalex®, it is approved for treating bacterial infections in cats and dogs, as well as respiratory diseases in cattle and swine.[2][3] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive aerobic bacteria and anaerobes compared to earlier-generation veterinary fluoroquinolones.[4] Its broad spectrum of activity also encompasses Gram-negative aerobes and atypical pathogens, including Mycoplasma species.[5][6][7]

Mechanism of Action

The primary mode of action for this compound involves the inhibition of essential bacterial enzymes required for DNA replication, transcription, and recombination.[2]

Dual-Target Inhibition: this compound is a dual-targeting fluoroquinolone that simultaneously inhibits two critical type II topoisomerase enzymes:[5][7][8]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication.

-

Topoisomerase IV: This enzyme is essential for decatenating (separating) newly replicated daughter DNA chromosomes, allowing for cell division.

By forming a reversible association with these enzymes, this compound traps them on the DNA, leading to breaks in the chromosome, inhibition of DNA synthesis, and ultimately, rapid, concentration-dependent bacterial cell death.[2][6] This dual-target mechanism is believed to lower the propensity for the selection of resistant bacterial strains, as simultaneous mutations in the genes encoding both enzymes would be required to confer resistance.[7]

Caption: this compound's dual-targeting mechanism of action on bacterial topoisomerases.

In Vitro Efficacy Against Mycoplasma Species

This compound demonstrates potent in vitro activity against Mycoplasma species, often exceeding that of earlier-generation fluoroquinolones.[8][9] The standard metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: MIC Values

The following table summarizes the comparative in vitro activity of this compound against Mycoplasma isolates from veterinary sources.

| Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Mycoplasma spp. (Feline/Canine) | |||||

| This compound | 70 | - | 0.06 | - | [4] |

| Enrofloxacin | 70 | - | 0.25 | - | [4] |

| Marbofloxacin | 70 | - | 0.5 | - | [4] |

| Difloxacin | 70 | - | 0.5 | - | [4] |

| Orbifloxacin | 70 | - | 0.5 | - | [4] |

| Mycoplasma hyopneumoniae (Swine) | |||||

| This compound | - | 0.06 | 0.12 | 0.015 - 0.12 | [10] |

| Mycoplasma bovis (Bovine) | |||||

| This compound | - | - | - | - | [2] |

Note: MIC₅₀ is the concentration that inhibits 50% of isolates; MIC₉₀ inhibits 90% of isolates. Data for M. bovis indicates approval for treatment, but specific MIC values were not found in the provided search results.

Experimental Protocol: Mycoplasma MIC Determination

Determining the MIC for fastidious organisms like Mycoplasma requires specialized methods, as standard protocols may not be suitable. The broth microdilution method is commonly adapted.

General Protocol Outline:

-

Medium Preparation: A specialized broth, such as modified Friis medium (KM₂) or PPLO broth, is used to support Mycoplasma growth.[11][12] The medium is often supplemented with horse serum and yeast extract.

-

Antibiotic Dilution: this compound is prepared and serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.00013 to 32 µg/mL).[10][11]

-

Inoculum Preparation: Mycoplasma isolates are cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 10⁴–10⁵ color-changing units (CCU) or colony-forming units (CFU) per mL.[12]

-

Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Plates are sealed and incubated at 37°C for a period ranging from 6 to 8 days, depending on the species' growth rate.[12]

-

Endpoint Reading: The MIC is determined as the lowest antibiotic concentration that inhibits metabolism and growth. For Mycoplasma, this is typically visualized by the lack of a color change in a pH indicator (e.g., phenol red) in the medium. Metabolic activity produces acidic byproducts, causing a color shift in growth-positive wells, while wells with inhibited growth retain the original color.[12][13] Appropriate controls (negative, drug-free, and reference strains) are run concurrently.[11]

Caption: General experimental workflow for Mycoplasma MIC determination via broth microdilution.

In Vivo Efficacy and Clinical Studies

This compound has been evaluated for the treatment of infections caused by several Mycoplasma species in clinical and experimental settings, most notably for feline hemotropic mycoplasmosis (Mycoplasma hemofelis) and feline upper respiratory tract disease.

Feline Hemotropic Mycoplasmosis (M. hemofelis)

An experimental study was conducted to evaluate this compound's efficacy in cats infected with M. hemofelis.

Study Design and Results:

-

Animals: 23 specific-pathogen-free cats were experimentally infected with M. hemofelis.[14]

-

Treatment Groups: Cats were assigned to four groups:

-

Doxycycline (control antibiotic)

-

Low-Dose this compound (5 mg/kg/day)

-

High-Dose this compound (10 mg/kg/day)

-

Untreated Control

-

-

Duration: Treatment was administered for 14 consecutive days.[14]

-

Key Findings: this compound demonstrated anti-M. hemofelis effects comparable to doxycycline.[14] Notably, it appeared more effective at achieving long-term organism clearance. The low-dose this compound group had significantly lower M. hemofelis copy numbers in the blood compared to the doxycycline group.[8][14]

| Treatment Group | No. of Cats | Cats PCR Negative During Treatment | Cats PCR Negative 1 Month Post-Treatment (after glucocorticoid challenge) | Reference |

| This compound (Low & High Dose) | 12 | 6 | 4 (cPCR), 6 (qPCR) | [8][14][15] |

| Doxycycline | 5 | 0 | 0 | [8][15] |

(cPCR: conventional PCR; qPCR: quantitative PCR)

Caption: Experimental workflow for evaluating this compound efficacy against M. hemofelis.

Feline Upper Respiratory Tract Disease (URTD)

In a clinical trial involving cats with URTD, this compound was compared to doxycycline for efficacy against Mycoplasma spp. and Chlamydophila felis.[16][17]

-

Study Design: A placebo-controlled, double-blind trial with 39 cats.[16]

-

Treatment: Cats received either this compound (5 mg/kg once daily) or doxycycline (5 mg/kg twice daily) for 42 days.[17]

-

Results: At the start, 20 cats were positive for Mycoplasma spp. Both treatment groups showed a rapid and marked improvement in clinical signs within the first week. The study concluded that both drugs have good efficacy against Mycoplasma spp. in clinical settings.[16][17]

Resistance Profile

A key advantage of this compound is its potential to limit the development of antibiotic resistance.

-

Mutant Prevention Concentration (MPC): The MPC is the lowest drug concentration required to block the growth of the least susceptible, first-step resistant mutants in a large bacterial population. Maintaining drug concentrations above the MPC is hypothesized to restrict the selection of resistant clones.[18]

-

Lower Resistance Potential: Studies on other bacteria (e.g., E. coli, Staphylococcus) have shown that this compound has lower MPC values compared to other veterinary fluoroquinolones.[18] This, combined with its dual-targeting mechanism, suggests a reduced propensity for resistance development.[6]

Conclusion

This compound is a potent, third-generation fluoroquinolone with significant efficacy against a range of Mycoplasma species. Its dual-targeting mechanism of action provides rapid bactericidal activity. In vitro data consistently demonstrates superior potency (lower MIC values) compared to older fluoroquinolones. In vivo studies, particularly in feline medicine, have confirmed its clinical effectiveness, showing it to be a valuable therapeutic option for treating mycoplasmal infections, potentially offering better long-term organism clearance than standard therapies like doxycycline. Its favorable resistance profile further solidifies its role as a critical tool in veterinary medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bad Blood: Treating Mycoplasma and Bartonella in Cats - BluePearl Pet Hospital [bluepearlvet.com]

- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 5. Comparative In Vitro Killing by this compound in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens [mdpi.com]

- 6. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. mdpi.com [mdpi.com]

- 11. Drug Susceptibility Test and Analysis of Quinolone Resistance Genes in Mycoplasma hyopneumoniae Vaccine Strains and Field Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Use of this compound to treat experimentally induced Mycoplasma hemofelis infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy of this compound in cats with feline upper respiratory tract disease due to Chlamydophila felis or Mycoplasma infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Pradofloxacin in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pradofloxacin in plasma samples. The described protocol is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations. The method utilizes protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation and fluorescence detection, which offers high sensitivity. All quantitative data from relevant studies are summarized, and a detailed experimental protocol is provided.

Introduction

This compound is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential in drug development and for optimizing dosing regimens. This application note provides a comprehensive HPLC method for the determination of this compound in plasma.

Chromatographic Conditions

A summary of the typical HPLC conditions for this compound analysis is presented in Table 1. These conditions are based on established methods for fluoroquinolone analysis and specific findings for this compound.

Table 1: HPLC System and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile and 25 mM Phosphoric Acid + 2.5 mM N-Cetyl-N,N,N-trimethylammonium bromide (CTAB), pH 7.0 (20:80 v/v)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[2] |

| Detector | Fluorescence Detector |

| Excitation Wavelength | 290 nm[3] |

| Emission Wavelength | 450 nm[3] |